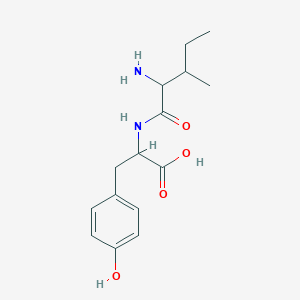
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, also known as acetyl-DL-tyrosine-DL-valine-DL-alanine-DL-aspartic acid-p-nitroanilide, is a synthetic peptide substrate. This compound is widely used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the p-nitroanilide group allows for chromogenic detection, making it a valuable tool in various assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-aspartic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for DL-valine, DL-tyrosine, and finally, the acetyl group is added to the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the cleavage of peptide bonds.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine.
Reduction: The nitro group on p-nitroanilide can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium dithionite.
Major Products
Hydrolysis: Produces smaller peptide fragments and free p-nitroaniline.
Oxidation: Forms dityrosine and other oxidized products.
Reduction: Converts p-nitroanilide to p-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is extensively used in scientific research:
Enzyme Kinetics: As a substrate to study the activity of proteases like caspase-1.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Chromogenic detection of enzyme activity in various biological samples.
Wirkmechanismus
The compound acts as a substrate for proteases. When the peptide bond is cleaved by the enzyme, p-nitroaniline is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and kinetics. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and processing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Uses 7-amino-4-methylcoumarin instead of p-nitroanilide.
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-R110: Uses rhodamine 110 as the chromogenic group.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its p-nitroanilide group, which provides a distinct chromogenic signal upon cleavage. This makes it particularly useful in assays requiring precise and sensitive detection of protease activity.
Eigenschaften
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)





![4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B13389244.png)
![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid](/img/structure/B13389250.png)

